molecular formula C24H22N2O5S B2766791 N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941987-29-7

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2766791
CAS No.: 941987-29-7
M. Wt: 450.51
InChI Key: VPFWWVXKBXTTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide (CAS# 941987-29-7) is a synthetic organic compound with a molecular formula of C24H22N2O5S and a molecular weight of 450.51 g/mol . This benzoxazole derivative is of significant interest in medicinal chemistry research, particularly in the exploration of new therapeutic agents. Compounds featuring the benzoxazole scaffold, like this one, are frequently investigated for a wide range of pharmacological activities due to their chemical stability and ability to interact with biological targets . Research into structurally similar molecules has indicated potential for antimicrobial activity, making such compounds valuable for in vitro studies against various bacterial and fungal strains . Furthermore, the benzoxazole core is a privileged structure in drug discovery, often associated with the development of enzyme inhibitors and other bioactive molecules . The structure of this compound includes a butanamide linker and a 4-methoxybenzenesulfonyl group, which may influence its physicochemical properties and binding affinity. It is supplied with a guaranteed purity of ≥90% . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the product's specific spectral data (including IR, 1H NMR, and 13C NMR) and the available safety data sheet prior to use.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-30-19-11-13-20(14-12-19)32(28,29)15-5-10-23(27)25-18-7-4-6-17(16-18)24-26-21-8-2-3-9-22(21)31-24/h2-4,6-9,11-14,16H,5,10,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFWWVXKBXTTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzo[d]oxazole: Starting with 2-aminophenol and benzoic acid derivatives, the benzo[d]oxazole ring is formed through a cyclization reaction under acidic conditions.

    Attachment of Phenyl Group: The benzo[d]oxazole intermediate is then reacted with a bromobenzene derivative in the presence of a palladium catalyst to form the desired phenyl-substituted product.

    Sulfonylation: The phenyl-substituted benzo[d]oxazole is then subjected to sulfonylation using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of Butanamide: Finally, the sulfonylated intermediate is reacted with butanoyl chloride to form the butanamide moiety, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. It may act on specific molecular targets, offering possibilities for the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site, or it may interact with cell surface receptors to trigger intracellular signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Containing Analogs

Sch225336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide)
  • Structural Similarity : Shares the 4-methoxyphenylsulfonyl group and aromatic sulfonyl backbone.
  • Functional Differences : Sch225336 is a bis-sulfone with CB2 receptor selectivity, whereas the target compound lacks the dual sulfonyl arrangement but includes a benzoxazole ring.
N-(4-Methoxyphenyl)benzenesulfonamide
  • Structural Similarity : Contains the 4-methoxyphenylsulfonyl motif.
  • Functional Differences : Simpler structure without the benzoxazole or butanamide chain.
  • Physicochemical Properties : Crystal structure data indicate that sulfonamide groups enhance molecular packing and stability, which may differ in the target compound due to its extended butanamide chain .

Benzoxazole Derivatives

4-Amino-N-(4-(substitutedbenzo[d]oxazol-2-ylamino)phenyl)butanamide ()
  • Structural Similarity : Features a benzoxazole core linked to a butanamide chain.
  • Functional Differences: The target compound replaces the amino group with a 4-methoxyphenylsulfonyl moiety.
  • Biological Activity: These analogs exhibit anti-inflammatory activity by inhibiting LPS-induced cytokines (e.g., TNF-α, IL-6). The sulfonyl group in the target compound may enhance solubility or alter binding kinetics compared to amino-substituted derivatives .

Triazole and Thiazole-Based Sulfonamides

S-Alkylated 1,2,4-Triazoles ()
  • Structural Similarity : Contain sulfonylphenyl groups and heterocyclic cores.
  • Functional Differences: Triazoles lack the benzoxazole system but share tautomeric behavior (thione-thiol equilibrium).
  • Synthesis : Both classes utilize nucleophilic substitution and cyclization, but the target compound’s amidation step diverges from triazole alkylation pathways .
Thiazole-Based Sulfonamides ()
  • Structural Similarity : Methoxyphenyl and sulfonyl groups are present.

Pyrazolo-Pyrimidine Sulfonamides ()

  • Structural Similarity : Sulfonamide linkage and aromatic systems.
  • Functional Differences : Pyrazolo-pyrimidine cores are bulkier and more rigid than benzoxazole, possibly affecting membrane permeability.

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Potential Applications Reference
Target Compound Benzoxazole 4-Methoxyphenylsulfonyl, Butanamide Inflammation/Receptor Modulation
Sch225336 Bis-sulfone Dual sulfonyl, Methoxy CB2 Receptor Agonism
4-Amino-N-(benzoxazol-2-yl)butanamide Benzoxazole Amino, Butanamide Anti-inflammatory
S-Alkylated Triazoles 1,2,4-Triazole Sulfonylphenyl, Thione Not specified

Discussion of Research Findings

  • Sulfonyl Group Impact : The 4-methoxyphenylsulfonyl moiety in the target compound may improve metabolic stability compared to simpler sulfonamides .
  • Benzoxazole vs. Other Heterocycles : Benzoxazole’s electron-rich structure could enhance binding to aromatic receptor pockets compared to triazoles or thiazoles .
  • Synthesis Challenges : The target compound’s multi-step synthesis (amidation + sulfonylation) may require optimization for scalability, contrasting with one-pot triazole formations .

Biological Activity

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a complex organic compound with significant potential in various biological applications. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C23H20N2O5S
Molecular Weight 436.5 g/mol
CAS Number 941952-24-5

The structure features a benzo[d]oxazole ring, a phenyl group, and a sulfonyl-butanamide moiety, which contribute to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzo[d]oxazole ring : Cyclization of ortho-aminophenol with a suitable carboxylic acid derivative.
  • Attachment of the phenyl group : This may involve a Suzuki coupling reaction with phenylboronic acid.
  • Introduction of the sulfonyl-butanamide moiety : Reacting the intermediate with sulfonyl chloride followed by amidation with an appropriate amine.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For example, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines, including:

  • Human pancreatic adenocarcinoma
  • Non-small cell lung carcinoma

In particular, several derivatives were synthesized and evaluated for their potency, with some showing excellent to moderate anticancer activity. Notably, specific compounds demonstrated remarkable efficacy against pancreatic adenocarcinoma, highlighting the potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against Mycobacterium tuberculosis and other microbial pathogens. Minimum inhibitory concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics such as ciprofloxacin .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. These interactions may modulate enzymatic activity or influence cellular signaling pathways, leading to therapeutic effects.

Case Studies and Findings

  • Cytotoxicity Assays : Various derivatives were subjected to cytotoxicity assays against cancer cell lines. Compounds 6b, 6l, and 6n showed particularly strong activity against pancreatic cancer cells.
  • Antimycobacterial Assays : Compound 6h was tested against Mycobacterium tuberculosis using standard antimicrobial assays, demonstrating promising results that warrant further investigation into its mechanism and efficacy .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methylphenyl)sulfonyl)propanamideSimilar structure with a methyl groupModerate anticancer activity
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamideChlorine atom instead of methoxy groupAntimicrobial properties

The unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs.

Q & A

Basic: What are the optimal synthetic routes for N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide?

Answer:
The synthesis typically involves multi-step pathways:

  • Step 1: Formation of the benzo[d]oxazole core via cyclization of 2-aminophenol derivatives with carboxylic acids or esters under acidic conditions .
  • Step 2: Introduction of the sulfonyl group by reacting 4-methoxyphenylsulfonyl chloride with a butanamide intermediate in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C .
  • Step 3: Coupling the benzo[d]oxazole-phenyl moiety to the sulfonyl-butanamide chain using peptide coupling reagents like HATU or EDCI, with triethylamine as a base in DMF .
  • Critical Parameters: Maintain inert atmosphere (N₂/Ar), monitor reactions via TLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm proton environments (¹H NMR) and carbon skeleton (¹³C NMR). Key signals include aromatic protons (δ 6.8–8.2 ppm), sulfonyl groups (δ ~3.8 ppm for OCH₃), and amide NH (δ ~10 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC/UPLC: Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .
  • Elemental Analysis: Validate empirical formula consistency .

Advanced: What strategies are effective for identifying biological targets, such as EGFR, for this compound?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with EGFR’s kinase domain, focusing on hydrogen bonding with residues like Met793 and hydrophobic interactions with the phenyl-sulfonyl group .
  • Kinase Assays: Perform in vitro kinase inhibition assays (e.g., ADP-Glo™) to measure IC₅₀ values. Compare activity against wild-type vs. mutant EGFR (e.g., L858R/T790M) .
  • Cellular Validation: Use EGFR-overexpressing cell lines (e.g., A549) for Western blotting to assess phospho-EGFR (Tyr1068) inhibition .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:

  • Dose-Response Curves: Ensure assays use standardized concentrations (e.g., 0.1–100 µM) and multiple replicates to account for variability .
  • Orthogonal Assays: Validate cytotoxicity (MTT assay) alongside target-specific assays (e.g., EGFR inhibition) to distinguish on-target vs. off-target effects .
  • Structural Analog Analysis: Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl sulfonyl groups) to identify critical pharmacophores .

Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?

Answer:

  • Modify Substituents: Synthesize analogs with variations in:
    • Benzo[d]oxazole: Replace with benzothiazole or imidazole .
    • Sulfonyl Group: Test 4-fluorophenyl or 4-chlorophenyl variants .
    • Butanamide Chain: Adjust chain length or introduce methyl branches .
  • Biological Testing: Screen analogs for EGFR inhibition (IC₅₀), cytotoxicity (CC₅₀ in HEK293), and solubility (logP via shake-flask method) .
  • QSAR Modeling: Use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate structural features with activity .

Basic: What in vitro assays are recommended to assess its therapeutic potential?

Answer:

  • Anticancer Activity:
    • MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
    • Apoptosis detection via Annexin V/PI staining and caspase-3/7 activation .
  • Antimicrobial Activity:
    • Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • EGFR Inhibition:
    • Competitive binding assays using [³H]-gefitinib to measure displacement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.